molecular formula C14H9ClN2O3S B2693182 (2-Thiophen-2-yl-1,3-oxazol-5-yl)methyl 2-chloropyridine-3-carboxylate CAS No. 1436101-13-1

(2-Thiophen-2-yl-1,3-oxazol-5-yl)methyl 2-chloropyridine-3-carboxylate

Cat. No.: B2693182
CAS No.: 1436101-13-1
M. Wt: 320.75
InChI Key: UUTBJBNKAPDBDU-UHFFFAOYSA-N
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Description

(2-Thiophen-2-yl-1,3-oxazol-5-yl)methyl 2-chloropyridine-3-carboxylate is a complex organic compound that features a combination of thiophene, oxazole, and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Thiophen-2-yl-1,3-oxazol-5-yl)methyl 2-chloropyridine-3-carboxylate typically involves multi-step organic reactions. One common approach is to start with the synthesis of the thiophene and oxazole rings separately, followed by their coupling with the pyridine derivative. Key steps may include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

(2-Thiophen-2-yl-1,3-oxazol-5-yl)methyl 2-chloropyridine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted pyridine derivatives.

Mechanism of Action

The mechanism of action of (2-Thiophen-2-yl-1,3-oxazol-5-yl)methyl 2-chloropyridine-3-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Thiophen-2-yl-1,3-oxazol-5-yl)methyl 2-chloropyridine-3-carboxylate is unique due to its combination of three different heterocyclic rings, which may confer a distinct set of chemical and biological properties

Properties

IUPAC Name

(2-thiophen-2-yl-1,3-oxazol-5-yl)methyl 2-chloropyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClN2O3S/c15-12-10(3-1-5-16-12)14(18)19-8-9-7-17-13(20-9)11-4-2-6-21-11/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUTBJBNKAPDBDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Cl)C(=O)OCC2=CN=C(O2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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